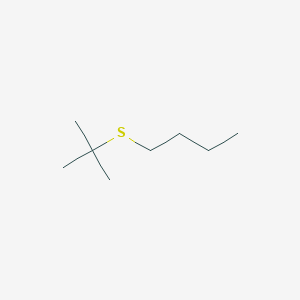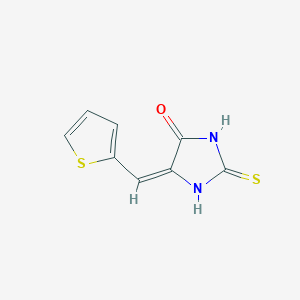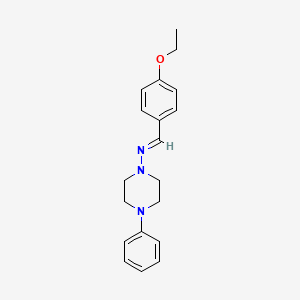
Butyl tert-butyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl tert-butyl sulfide is an organic compound with the molecular formula C8H18S. It is a sulfide derivative where a butyl group and a tert-butyl group are bonded to a sulfur atom. This compound is known for its unique structural properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl tert-butyl sulfide can be synthesized through the reaction of butyl halides with tert-butyl thiol in the presence of a base. Another method involves the reaction of butyl lithium with tert-butyl disulfide, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves the use of tert-butyl thiol and butyl halides under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether .
Análisis De Reacciones Químicas
Types of Reactions
Butyl tert-butyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl tert-butyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of butyl tert-butyl sulfide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The sulfur atom in the compound plays a crucial role in its reactivity, allowing it to participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl sulfide: Similar in structure but with two tert-butyl groups.
Butyl methyl sulfide: Contains a butyl group and a methyl group bonded to sulfur.
Phenyl tert-butyl sulfide: Contains a phenyl group and a tert-butyl group bonded to sulfur.
Uniqueness
Butyl tert-butyl sulfide is unique due to its combination of butyl and tert-butyl groups, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Propiedades
Número CAS |
926-47-6 |
|---|---|
Fórmula molecular |
C8H18S |
Peso molecular |
146.30 g/mol |
Nombre IUPAC |
1-tert-butylsulfanylbutane |
InChI |
InChI=1S/C8H18S/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
XRYKNXGXIFPTKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)

![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965381.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)


![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965413.png)

![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)

